molecular formula C8H9NO B172362 3-(Pyridin-3-YL)propanal CAS No. 1802-16-0

3-(Pyridin-3-YL)propanal

Cat. No. B172362
CAS RN: 1802-16-0
M. Wt: 135.16 g/mol
InChI Key: MQGVOSGGRHAKOE-UHFFFAOYSA-N
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Description

3-(Pyridin-3-YL)propanal is a chemical compound with the molecular formula C8H9NO . It is used in various organic synthesis transformations .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Molecular Structure Analysis

The molecular structure of 3-(Pyridin-3-YL)propanal is planar with a dihedral angle between the planes of the aromatic ring and the side chain . The molecule has a molecular weight of 135.16 g/mol .


Chemical Reactions Analysis

The reactivity of 3-formyl benzofurans with representative β-ketoesters has been investigated . This study reports a facile approach for introducing various functional groups on the pyridine scaffold by remodeling of 3-formyl (aza)indoles/benzofurans via a ring cleavage reaction .


Physical And Chemical Properties Analysis

3-(Pyridin-3-YL)propanal has a molecular weight of 135.16 g/mol, an XLogP3 of 0.3, and a topological polar surface area of 30 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

  • Synthesis of Pyridazine Derivatives : Sayed et al. (2002) discuss how 3-(Pyridin-3-YL)propanal serves as a key intermediate in the synthesis of pyridazinones and pyridazine-6-imine, which have potential applications in chemical synthesis and drug development (Sayed, Khalil, Ahmed, & Raslan, 2002).

  • Cancer and Neurodegenerative Disease Treatment : Abdel-Magid (2017) highlights the use of 3-(indol-3-yl)pyridine derivatives, similar in structure to 3-(Pyridin-3-YL)propanal, as inhibitors of Tryptophan 2,3-Dioxygenase (TDO2). These compounds may be useful in treating and preventing cancer, neurodegenerative disorders, chronic viral infections, depression, and obesity (Abdel-Magid, 2017).

  • Development of Functional Materials : Halcrow (2014) describes the advances in the chemistry of pyridine derivatives, where 3-(Pyridin-3-YL)propanal can be implicated, including the synthesis of multifunctional spin-crossover switches and biomedical sensors (Halcrow, 2014).

  • Coordination Chemistry and Luminescence Studies : Research by Halcrow (2005) and others explores the use of pyridine derivatives in coordination chemistry. These compounds, including 3-(Pyridin-3-YL)propanal, have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing thermal and photochemical spin-state transitions (Halcrow, 2005).

  • Antimicrobial Activity : A study by Chate et al. (2013) on 2-(pyridine-3-yl)-4H-chromen-4-one derivatives, related to 3-(Pyridin-3-YL)propanal, shows significant antibacterial and antifungal activities. These compounds offer potential applications in developing new antimicrobial agents (Chate, Ghotekar, Bhagat, & Gill, 2013).

  • Pharmaceuticals and Organic Electronics : Li et al. (2016) demonstrate the use of pyrazolylpyridine compounds in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). This suggests potential applications of 3-(Pyridin-3-YL)propanal in electronics and display technologies (Li, Li, Liu, & Jin, 2016).

  • Catalytic Properties in Chemistry : Hussein and Gates (1998) researched the catalytic properties of yttrium oxide with pyridine, where derivatives like 3-(Pyridin-3-YL)propanal could be involved. These compounds reveal insights into acid and basic sites important in catalysis (Hussein & Gates, 1998).

properties

IUPAC Name

3-pyridin-3-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGVOSGGRHAKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455288
Record name 3-(PYRIDIN-3-YL)PROPANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-YL)propanal

CAS RN

1802-16-0
Record name 3-Pyridinepropanal
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URL https://commonchemistry.cas.org/detail?cas_rn=1802-16-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(PYRIDIN-3-YL)PROPANAL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-3-yl)propanal
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Synthesis routes and methods I

Procedure details

To an ethyl acetate (30 mL) solution of 3-(3-pyridyl)propanol (1.5 g), dimethyl sulfoxide (15 mL) and triethylamine (9 mL) were added. Additionally, a pyridine sulfur trioxide complex (5.2 g) was added with stirring at 0° C. for 2 hours as it was. The reaction mixture was concentrated under reduced pressure, and purified by silica gel column chromatography (hexane:ethyl acetate=30:70→0:100) to obtain a titled compound (1:1 g) having the following physical property values.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Pyridinepropanol (300 mg, 2.2 mmol) was dissolved in dichloromethane (5 mL). To this, the Dess-Martin reagent (1.0 g) was added with cooling in an ice bath and the mixture was stirred at the same temperature for 2 hours and successively at room temperature for 3 hours. The solvent in the reaction mixture was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=1/0 to 10/1) to give 3-(pyridin-3-yl)propanal (180 mg, yield: 61%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of oxalyl chloride (2.55 g, 20.1 mmol) in anhydrous DCM (150 ml) was cooled to -78° C. and dimethylsulphoxide (3.77g, 40.1 mmol) added dropwise with stirring. After two minutes, 3(3-pyridyl)-1-propanol (0.625 g, 3.79 mmol) was added and stirring continued for a further fifteen minutes Triethylamine (12.70 ml, 91.2 mmol) was then added and stirring continued for five minutes before allowing the solution to warm to room temperature. Water (150 ml) was added the organic layer separated and the aqueous layer extracted with DCM (2×100 ml). The organic extracts were combined, washed with brine (50 ml), dried over anhydrous magnesium sulphate, filtered and evaporated to give a yellow oil (2.20 g, 90%) which was used directly in the next step.
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step Two
Quantity
0.625 g
Type
reactant
Reaction Step Three
Quantity
12.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Yield
90%

Synthesis routes and methods IV

Procedure details

Dimethylsulphoxide (18.9 ml) in dry dichloromethane (120 ml) was added over20 minutes to a stirred solution of oxalyl chloride (11.55 ml) in dry dichloromethane (225 ml) at -70° C. The mixture was stirred at -70° C. for 10 minutes and then a solution of 3-(3-pyridyl)propanol(16.56 g) in dry dichloromethane (120 ml) was added with stirring over 20 minutes. Stirring was continued at -70° C. for a further 20 minutesand then triethylamine (50.55 ml) was added dropwise and the temperature was allowed to rise to room temperature. Water (200 ml) was added and the layers were separated. The organic layer was washed twice with water, dried (MgSO4) and evaporated. The residue was distilled to give the title compound as an oil (8.80 g), b.p. 88°-92° C. @ 0.3 mm., Rf. 0.15 (SS2). δ(CDCl3): 2.80(3H,t), 2.93(3H,t), 7.18-7.21 (1H,m), 7.50(1H,d), 8.40-8.45(2H,m), 9.80(1H,s).
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
11.55 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
16.56 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
50.55 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 6.08 g (20 mmol) (formylmethylene)triphenylphosphorane (Fluka; Buchs/Switzerland) and 2.14 g (20 mmol) freshly distilled 3-pyridinecarbaldehyde in 200 ml benzene is stirred for 3 h at 80° C. After the addition of a further 0.30 g (formylmethylene)triphenylphosphorane, the mixture is stirred for another 3 h at 80° C. The cooled benzene solution is extracted with 250 ml, 100 ml and finally 50 ml 0.1 N HCl. The acidic H2O phases are finally extracted with 150 ml ether and the organic phases discarded. The combined acidic H2O phases are covered with a supernatant 150 ml ether and adjusted to alkaline pH with 100 ml 1 N NaOH. The H2O phase is separated off and extracted 3 times with 150 ml EtOAc each time. Drying (Na2SO4) and partial evaporation of the organic phases yield 0.4 l of a solution of 3-(pyridin-3-yl)propen-1-one in EtOAc. Hydrogenation of the above solutions in the presence of 5% Pd/C, filtration of the catalyst, evaporation and column chromatography (SiO2; EtOAc) yield the title compound; TLC (EtOAc) Rf=0.30; FAB-MS (M+H)+=136.
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-3-YL)propanal
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Reactant of Route 6
Reactant of Route 6
3-(Pyridin-3-YL)propanal

Citations

For This Compound
12
Citations
JS Möhler, LK Beiersdörfer, B Masina… - Advanced Synthesis …, 2022 - Wiley Online Library
N‐heterocyclic moieties are abundant among pharmaceuticals and agrochemicals, but a challenge for metalorganic and organocatalytic transformations. We present tripeptides of the …
Number of citations: 3 onlinelibrary.wiley.com
S Dhuru, D Bhedi, D Gophane, K Hirbhagat… - Bioorganic & medicinal …, 2011 - Elsevier
Synthesis and anti-inflammatory activity of novel diarylheptanoids [5-hydroxy-1-phenyl-7-(pyridin-3-yl)-heptan-3-ones and 1-phenyl-7-(pyridin-3-yl)hept-4-en-3-ones] as inhibitors of …
Number of citations: 19 www.sciencedirect.com
J Frömmel, M Soural, M Tylichová, D Kopečný, G Demo… - Amino Acids, 2012 - Springer
The metabolic degradation of aldehydes is catalyzed by oxidoreductases from which aldehyde dehydrogenases (EC 1.2.1) comprise nonspecific or substrate-specific enzymes. The …
Number of citations: 9 link.springer.com
P Liu, Y Xu, J Li, J Liu, Y Cao, X Liu - Journal of agricultural and …, 2012 - ACS Publications
Previous research has demonstrated that 3-[5-(4-chlorophenyl)-2,3-dimethyl-3-isoxazolidinyl]pyridine (SYP-Z048), a newly developed nitrogen heterocycle substituted isoxazolidine …
Number of citations: 15 pubs.acs.org
R Wamser, S Pach, C Arkona, M Baumgardt… - …, 2023 - Wiley Online Library
SARS coronavirus main proteases (3CL proteases) have been validated as pharmacological targets for the treatment of coronavirus infections. Current inhibitors of SARS main protease…
T Seifert, M Malo, T Kokkola, K Engen… - Journal of Medicinal …, 2014 - ACS Publications
Sirtuins (SIRTs) catalyze the NAD + -dependent deacetylation of N ε -acetyl lysines on various protein substrates. SIRTs are interesting drug targets as they are considered to be related …
Number of citations: 104 pubs.acs.org
RK Boeckman Jr, KF Biegasiewicz… - The Journal of …, 2015 - ACS Publications
Further studies of the direct enantioselective α-hydroxymethylation of aldehydes employing the α,α-diarylprolinol trimethylsilyl ether class of organocatalysts are described. This process …
Number of citations: 48 pubs.acs.org
R Hudson - 2003 - search.proquest.com
… The mixture was cooled again to -78 C and a solution of 3-pyridin-3-yl propanal (211) (2.00g, 14.8 mmol) in THF (15.0 mL) was added. The mixture was stirred at -78 C for 5 minutes …
Number of citations: 0 search.proquest.com
R Shah - 2013 - ora.ox.ac.uk
This thesis is concerned with the development of methodology for the asymmetric syntheses of the nakinadine family of marine alkaloids and through these synthetic endeavours, seeks …
Number of citations: 3 ora.ox.ac.uk
JM Langenhan, E Mullarky, DK Rogalsky… - The Journal of …, 2013 - ACS Publications
The amphimedosides, discovered in 2006, are the first examples of naturally occurring glycosylated alkoxyamines. We report syntheses of amphimedosides A–C that feature a …
Number of citations: 5 pubs.acs.org

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